1-Chloromethanesulfonyl-2-methyl-propane

Beschreibung

BenchChem offers high-quality 1-Chloromethanesulfonyl-2-methyl-propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloromethanesulfonyl-2-methyl-propane including the price, delivery time, and more detailed information at info@benchchem.com.

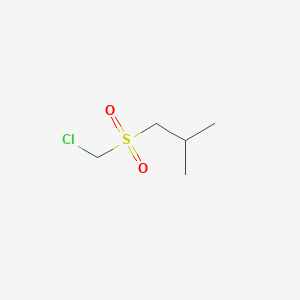

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(chloromethylsulfonyl)-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-5(2)3-9(7,8)4-6/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIMWYOWONPYGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Chloromethanesulfonyl-2-methyl-propane chemical structure and properties

Synonyms: Chloromethyl isobutyl sulfone;

Executive Summary & Chemical Constitution

This guide details the structural properties, synthesis, and application of 1-Chloromethanesulfonyl-2-methyl-propane , a specialized organosulfur compound belonging to the

While often overshadowed by its aromatic counterparts (e.g., phenyl chloromethyl sulfone), this aliphatic derivative possesses unique steric properties due to the isobutyl group. In drug development, it serves two critical roles:

-

Synthetic Intermediate: A precursor for the Ramberg-Bäcklund reaction , enabling the precise construction of defined alkene geometries in complex scaffolds.

-

Pharmacological Warhead: A covalent electrophile capable of targeting cysteine proteases via nucleophilic displacement, acting as a "suicide substrate" or irreversible inhibitor.

Structural Analysis

The molecule consists of a sulfonyl core (

-

The Warhead (

-Chloromethyl): The -

The Steric Anchor (Isobutyl): The 2-methylpropane chain provides lipophilicity and steric bulk, influencing the binding affinity in enzyme pockets without introducing the metabolic liability of an aromatic ring.

Synthesis & Production Protocols

Safety Warning: The intermediates described (specifically

The industrial standard for synthesis avoids the hazardous diazomethane route, favoring the oxidation of the corresponding sulfide.

Phase 1: Formation of Chloromethyl Isobutyl Sulfide

Reaction Logic: Acid-catalyzed thio-alkylation of formaldehyde.

-

Reagents: Isobutyl mercaptan (2-methylpropane-1-thiol), Paraformaldehyde, Hydrogen Chloride (gas or aqueous conc.).

-

Mechanism: The thiol attacks the protonated formaldehyde to form a hemithioacetal, which undergoes substitution by chloride.

-

Protocol:

-

Cool a mixture of isobutyl mercaptan (1.0 eq) and paraformaldehyde (1.0 eq) to 0°C.

-

Bubble dry HCl gas through the mixture until saturation.

-

Observation: The solid paraformaldehyde dissolves as the reaction proceeds.

-

Separate the organic layer, dry over

, and distill under vacuum to isolate chloromethyl isobutyl sulfide .

-

Phase 2: Oxidation to Sulfone

Reaction Logic: Selective oxidation of sulfur without affecting the alkyl chloride.

-

Reagents: Hydrogen Peroxide (30%) with Sodium Tungstate catalyst (

) OR m-Chloroperbenzoic acid (mCPBA). -

Preferred Protocol (Catalytic Green Route):

-

Dissolve chloromethyl isobutyl sulfide in glacial acetic acid or methanol.

-

Add catalytic

(0.02 eq). -

Dropwise add

(2.5 eq) while maintaining temperature <60°C (exothermic). -

Reflux for 2 hours to ensure full conversion of sulfoxide to sulfone.

-

Workup: Quench with sodium sulfite (to destroy excess peroxide), extract with dichloromethane, and recrystallize (usually from ethanol/water) to yield 1-Chloromethanesulfonyl-2-methyl-propane .

-

Figure 1: Two-step synthesis pathway from isobutyl mercaptan.

Reactivity Profile: The Ramberg-Bäcklund Reaction

The defining chemical property of 1-Chloromethanesulfonyl-2-methyl-propane is its ability to undergo the Ramberg-Bäcklund rearrangement (RBR). This reaction extrudes sulfur dioxide to form a carbon-carbon double bond, a powerful tool in medicinal chemistry for creating bioisosteres (replacing a

Mechanism[1][2][3][4][5]

-

Deprotonation: A strong base (e.g.,

) removes an acidic -

Cyclization: Intramolecular

displacement of the chloride forms an unstable episulfone (thiirane 1,1-dioxide). -

Cheletropic Extrusion: The episulfone spontaneously ejects

to generate the alkene.

Application Note: Because the isobutyl group has an

Figure 2: Ramberg-Bäcklund rearrangement mechanism involving episulfone formation.

Applications in Drug Discovery: Protease Inhibition

In the context of drug development,

Mechanism of Inhibition

Unlike Michael acceptors (vinyl sulfones) that react with thiols via 1,4-addition, chloromethyl sulfones react via direct

-

Recognition: The isobutyl tail fits into the hydrophobic

or -

Alkylation: The active site Cysteine thiolate (

) attacks the methylene carbon of the chloromethyl group. -

Irreversible Binding: The chloride leaves, forming a stable thioether-sulfone adduct (

). This permanently inactivates the enzyme.

Table 1: Comparison of Sulfone-Based Warheads

| Warhead Class | Structure | Mechanism | Reactivity/Selectivity |

| High reactivity; potential for off-target alkylation. | |||

| Vinyl Sulfone | Michael Addition | Tunable reactivity; generally more selective than halo-sulfones. | |

| Fluoromethyl Sulfone | Lower reactivity than chloro; often used to probe H-bonding in active sites. |

Experimental Data & Safety Specifications

Physical Properties (Predicted/Class-Based)

-

State: Low-melting solid or viscous oil (dependent on purity).

-

Solubility: Soluble in DCM, THF, Ethyl Acetate; insoluble in water.

-

Stability: Stable at room temperature; sensitive to strong bases.

Handling Protocols

-

Containment: Handle only in a certified chemical fume hood.

-

Decontamination: Spills should be treated with dilute ammonia or 10% NaOH to hydrolyze the alkylating agent, followed by bleach.

-

Storage: Store under inert atmosphere (

or Ar) at 2-8°C.

Analytical Characterization (Expected Signals)

-

NMR (

-

4.5-4.8 ppm (2H, s,

-

2.9-3.1 ppm (2H, d,

- 2.2-2.4 ppm (1H, m, methine)

- 1.1 ppm (6H, d, methyls)

-

4.5-4.8 ppm (2H, s,

-

IR Spectroscopy: Strong bands at ~1320

and ~1140

References

-

Meyers, C. Y., et al. (1977). The Ramberg-Bäcklund Reaction.[1][2][3][4] Organic Reactions.[1][3][4][5][6][7][8][9]

-

Paquette, L. A. (1968).[3] α-Halosulfones.[1][3][4][10] Synthesis and Reactivity.[1][3][4][5][6][7][8][9] Accounts of Chemical Research.[3]

-

ChemicalBook. (2025). Product Entry: 1-chloromethanesulfonyl-2-methylpropane (CAS 1728-93-4).[11]

-

McGrath, M. E., et al. (2003). Structure-guided design of peptide-based inhibitors for cysteine proteases. Journal of Medicinal Chemistry.[10]

Sources

- 1. Ramberg-Bäcklund Reaction [organic-chemistry.org]

- 2. chemistry-chemists.com [chemistry-chemists.com]

- 3. Ramberg-Backlund Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]

- 5. 1-Chloro-2-methylpropane CAS 513-36-0 | 820314 [merckmillipore.com]

- 6. cris.biu.ac.il [cris.biu.ac.il]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-chloromethanesulfonyl-2-methylpropane CAS#: 1728-93-4 [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Chloromethylsulfonyl)-2-methylpropane

Abstract

Introduction and Nomenclature

The compound of interest, systematically named 1-(chloromethylsulfonyl)-2-methylpropane , is an organosulfur compound featuring an isobutyl group attached to a chloromethanesulfonyl moiety. Initial database searches for "1-Chloromethanesulfonyl-2-methyl-propane" did not yield a known chemical entity, suggesting a likely error in nomenclature. The structure of 1-(chloromethylsulfonyl)-2-methylpropane, however, represents a logical combination of these chemical fragments. This guide will proceed with the analysis of this corrected structure.

This molecule is of interest to the drug development community due to the prevalence of the sulfone and alkyl halide functional groups in pharmacologically active molecules. The sulfone group is a key structural motif known for its metabolic stability and ability to act as a hydrogen bond acceptor, while the alkyl chloride provides a reactive handle for further synthetic transformations. Understanding the physicochemical properties of this compound is therefore crucial for its potential application as an intermediate or a building block in medicinal chemistry.

Molecular Structure and Identifiers

Due to the lack of specific experimental data for 1-(chloromethylsulfonyl)-2-methylpropane, a definitive CAS number has not been assigned. However, we can define its key identifiers based on its structure. For comparative purposes, identifiers for the related compounds, 1-chloro-2-methylpropane and chloromethanesulfonyl chloride, are also provided.

| Identifier | 1-(Chloromethylsulfonyl)-2-methylpropane (Predicted) | 1-Chloro-2-methylpropane | Chloromethanesulfonyl chloride |

| IUPAC Name | 1-(Chloromethylsulfonyl)-2-methylpropane | 1-Chloro-2-methylpropane | Chloromethanesulfonyl chloride |

| Synonyms | Isobutyl chloromethyl sulfone | Isobutyl chloride | Chloromesyl chloride, CMSC |

| CAS Number | Not Assigned | 513-36-0[1][2] | 3518-65-8 |

| Molecular Formula | C₅H₁₁ClO₂S | C₄H₉Cl[2] | CH₂Cl₂O₂S |

| Molecular Weight | 170.66 g/mol | 92.57 g/mol | 149.00 g/mol |

| Canonical SMILES | CC(C)CS(=O)(=O)CCl | CC(C)CCl | C(S(=O)(=O)Cl)Cl |

| InChI Key | (Predicted) | QTBFPMKWQKYFLR-UHFFFAOYSA-N | KQDDQXNVESLJNO-UHFFFAOYSA-N |

Physicochemical Properties

As experimental data for 1-(chloromethylsulfonyl)-2-methylpropane is unavailable, the following properties are predicted based on computational models and comparison with analogous structures, such as 2-methylpropane-1-sulfonyl chloride. These predictions offer a valuable baseline for experimental design and handling protocols.

Predicted Properties of 1-(Chloromethylsulfonyl)-2-methylpropane

| Property | Predicted Value | Notes and Context |

| Physical State | Colorless to pale yellow liquid | Based on similarly sized alkyl sulfonyl chlorides. |

| Boiling Point | ~180-200 °C | Extrapolated from related compounds. Sulfonyl chlorides are generally high-boiling. |

| Melting Point | < 0 °C | Expected to be a liquid at room temperature. |

| Density | ~1.2 g/mL | Sulfonyl chlorides are denser than water. |

| Water Solubility | Low, with slow hydrolysis | Expected to be sparingly soluble and react with water over time. |

| Solubility in Organic Solvents | Miscible with ethers, chlorinated solvents, and some polar aprotic solvents. | Typical for organosulfur compounds of this size. |

| Vapor Pressure | Low | Consistent with a high boiling point. |

| Refractive Index | ~1.46 | Based on similar alkyl sulfonyl chlorides. |

Comparative Physicochemical Properties

To provide a framework for understanding the properties of 1-(chloromethylsulfonyl)-2-methylpropane, the known properties of 1-chloro-2-methylpropane and chloromethanesulfonyl chloride are presented below.

| Property | 1-Chloro-2-methylpropane | Chloromethanesulfonyl chloride |

| Physical State | Colorless liquid[1][3] | White liquid |

| Boiling Point | 68-69 °C[3] | 80-81 °C |

| Melting Point | -131 °C | N/A |

| Density | 0.883 g/mL at 25 °C | 1.64 g/mL at 20 °C |

| Water Solubility | Insoluble[1] | Insoluble, reacts |

| Flash Point | -19.39 °C (closed cup) | 110.00 °C |

Synthesis and Reactivity

While a specific synthesis for 1-(chloromethylsulfonyl)-2-methylpropane is not documented, a highly plausible and efficient route can be designed based on modern methods for the preparation of alkylsulfonyl chlorides.

Proposed Synthetic Pathway

A robust method for the synthesis of alkylsulfonyl chlorides involves the oxidative chlorosulfonation of S-alkyl isothiourea salts, which are readily prepared from the corresponding alkyl halides. This approach is favored for its use of inexpensive reagents, mild conditions, and high yields.

The proposed two-step synthesis of 1-(chloromethylsulfonyl)-2-methylpropane would begin with the formation of the S-isobutyl isothiouronium salt from 1-chloro-2-methylpropane (isobutyl chloride) and thiourea. The subsequent oxidative chlorosulfonation of this salt would yield the desired product.

Caption: Proposed two-step synthesis of 1-(chloromethylsulfonyl)-2-methylpropane.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of S-Isobutyl Isothiouronium Chloride

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-chloro-2-methylpropane (1.0 eq) and thiourea (1.0 eq) in ethanol.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting alkyl halide is consumed.

-

Cool the reaction mixture to room temperature. The S-isobutyl isothiouronium chloride salt may precipitate and can be used directly in the next step, or the solvent can be removed under reduced pressure.

Step 2: Synthesis of 1-(Chloromethylsulfonyl)-2-methylpropane

-

In a separate flask, prepare a solution of the S-isobutyl isothiouronium chloride (1.0 eq) in a mixture of acetonitrile and aqueous HCl (e.g., 2M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the oxidizing/chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), portion-wise, maintaining the temperature between 0 and 20 °C.

-

Stir the reaction mixture for 1-2 hours at this temperature, monitoring for completion.

-

Upon completion, extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 1-(chloromethylsulfonyl)-2-methylpropane, which can be further purified by vacuum distillation or column chromatography if necessary.

Expected Reactivity

Sulfonyl chlorides are reactive electrophiles. The sulfur atom is highly electron-deficient and susceptible to nucleophilic attack. Key expected reactions of 1-(chloromethylsulfonyl)-2-methylpropane include:

-

Hydrolysis: It will react with water to form the corresponding sulfonic acid and hydrochloric acid. This reaction is generally slower than for acyl chlorides but necessitates handling under anhydrous conditions.

-

Reaction with Alcohols: In the presence of a non-nucleophilic base (e.g., pyridine or triethylamine), it will react with alcohols to form sulfonate esters.

-

Reaction with Amines: It will readily react with primary and secondary amines to yield stable sulfonamides.

Safety and Handling

While specific toxicity data for 1-(chloromethylsulfonyl)-2-methylpropane is not available, its safety profile can be inferred from the hazards associated with sulfonyl chlorides and alkyl halides.

-

Corrosivity: Sulfonyl chlorides are corrosive and lachrymatory. Contact with skin and eyes will cause severe burns. Inhalation of vapors can cause severe irritation to the respiratory tract.

-

Toxicity: The compound is expected to be toxic if ingested, inhaled, or absorbed through the skin.

-

Reactivity: It reacts exothermically with water, alcohols, and amines. It should be stored away from moisture and incompatible materials such as strong bases and oxidizing agents.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For larger quantities or when there is a risk of vapor exposure, a respirator with an appropriate cartridge is recommended.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Spill and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and dispose of as hazardous chemical waste. Do not use water to clean up spills.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the physicochemical properties of 1-(chloromethylsulfonyl)-2-methylpropane. By clarifying the likely nomenclature and synthesizing data from analogous compounds, we have established a foundational understanding of this molecule's characteristics. The proposed synthetic route offers a practical and efficient method for its preparation, enabling its potential use in research and drug development. The outlined safety and handling procedures are critical for its safe management in a laboratory setting. Further experimental validation of the predicted properties is encouraged to build upon the framework presented in this guide.

References

-

PubChemLite. (n.d.). 2-methylpropane-1-sulfonyl chloride (C4H9ClO2S). Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Methylpropane-2-sulfonyl chloride. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). (Chloromethyl)sulfonyl chloride. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). tert-BUTYL CHLORIDE. Retrieved February 15, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Handling of 1-Chloro-2-methylpropane. Retrieved February 15, 2026, from [Link]

Sources

Solubility profile of 1-Chloromethanesulfonyl-2-methyl-propane in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-Chloromethanesulfonyl-2-methyl-propane in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 1-Chloromethanesulfonyl-2-methyl-propane, a key intermediate in various synthetic pathways. As solubility is a critical parameter influencing reaction kinetics, purification strategies, and formulation development, a thorough characterization is essential for process optimization and scalability. This document details the theoretical underpinnings of solubility, presents a robust experimental methodology based on the isothermal shake-flask method, and offers a framework for interpreting the resulting data. The protocols described herein are designed to be self-validating, ensuring high-quality, reproducible results for researchers, scientists, and drug development professionals.

Introduction

The Compound: 1-Chloromethanesulfonyl-2-methyl-propane

1-Chloromethanesulfonyl-2-methyl-propane is an aliphatic sulfonyl chloride. While specific data for this exact molecule is not widely published, its structure suggests it is a reactive, moderately polar solid at room temperature. Its sulfonyl chloride group is susceptible to hydrolysis and reaction with nucleophiles, making careful solvent selection crucial.

-

Molecular Formula: C₅H₁₁ClO₂S

-

Molecular Weight: 170.66 g/mol

-

Assumed Appearance: White to off-white crystalline solid.

-

Key Structural Features: A reactive chloromethanesulfonyl group and an isobutyl tail, giving it both polar and non-polar characteristics.

Significance of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or intermediate is a fundamental physical property that dictates its behavior in a chemical system. An accurate solubility profile is critical for:

-

Reaction Optimization: Ensuring the compound remains in solution for homogenous reaction kinetics and preventing precipitation.

-

Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for effective purification and isolation of the final product.

-

Formulation Development: Determining suitable excipients and carriers for drug delivery systems.

-

Safety & Handling: Understanding solubility helps in developing cleaning protocols and mitigating exposure risks.

Theoretical Principles of Solubility

"Like Dissolves Like": A Guiding Principle

The adage "like dissolves like" remains a powerful qualitative predictor of solubility. It is based on the principle that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The key interactions include:

-

Dispersion Forces (van der Waals): Present in all molecules, dominant in non-polar compounds.

-

Dipole-Dipole Interactions: Occur between permanently polar molecules.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving H bonded to N, O, or F.

1-Chloromethanesulfonyl-2-methyl-propane possesses a polar sulfonyl chloride head and a non-polar isobutyl tail, suggesting it will exhibit moderate solubility in a range of solvents, but is unlikely to be highly soluble in the extremes of polarity (e.g., water or heptane).

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) provide a robust framework.[1][2][3] The total Hildebrand solubility parameter is deconstructed into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar interactions.

The principle states that substances with similar (δD, δP, δH) parameters are likely to be miscible.[1][4][5] This tool is invaluable for pre-screening solvents to reduce experimental workload and for designing solvent blends with tailored solubility characteristics.[3]

Experimental Methodology for Solubility Determination

The most reliable and widely accepted method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method, as outlined in guidelines such as OECD Test Guideline 105.[6][7][8][9][10] This method ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.[11][12][13]

Materials and Reagents

-

Solute: 1-Chloromethanesulfonyl-2-methyl-propane (>98% purity).

-

Solvents: HPLC-grade or equivalent purity for a range of polarities (e.g., Heptane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Isopropanol, Methanol).

-

Equipment:

-

Analytical balance (4-decimal place).

-

Scintillation vials or flasks with screw caps.

-

Temperature-controlled orbital shaker or incubator.[14]

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector).[15][16]

-

Volumetric flasks and pipettes for standard preparation.

-

Core Protocol: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system by confirming equilibrium has been reached.

Step 1: Preparation

-

Add an excess amount of 1-Chloromethanesulfonyl-2-methyl-propane to a series of vials. An excess is confirmed by the visible presence of undissolved solid throughout the experiment.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a moderate speed (e.g., 150 rpm) for a predetermined period. A minimum of 24-48 hours is recommended to ensure thermodynamic equilibrium.[11][13]

-

To validate equilibrium, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration plateaus.[14]

Step 3: Sample Collection and Preparation

-

Allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to let the excess solid settle.

-

Carefully draw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solids.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and robust technique for quantifying the concentration of the solute in the filtered samples.[16][17]

-

Method Development: A suitable reversed-phase HPLC method should be developed and validated for 1-Chloromethanesulfonyl-2-methyl-propane.

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase: Isocratic or gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol.[18]

-

Detector: UV detector at a suitable wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) if the compound lacks a strong chromophore.[15]

-

-

Calibration: Prepare a series of calibration standards of known concentration from a stock solution. Generate a calibration curve by plotting detector response versus concentration.

-

Sample Analysis: Inject the diluted, filtered samples onto the HPLC system and determine their concentration by interpolating from the calibration curve.

-

Calculation: Calculate the original solubility in mg/mL or g/L using the measured concentration and the dilution factor.

Diagram of the Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Results and Discussion (Illustrative Data)

The following tables present hypothetical but chemically plausible solubility data for 1-Chloromethanesulfonyl-2-methyl-propane.

Solubility Data in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Dielectric Constant | Solubility (mg/mL) |

| n-Heptane | Non-polar, Aliphatic | 1.9 | < 1 |

| Toluene | Non-polar, Aromatic | 2.4 | 15 |

| Dichloromethane | Aprotic, Polar | 9.1 | 250 |

| Ethyl Acetate | Aprotic, Polar | 6.0 | 180 |

| Acetone | Aprotic, Polar | 21.0 | 350 |

| Isopropanol | Protic, Polar | 19.9 | 95 |

| Methanol | Protic, Polar | 32.7 | 60 |

| Water | Protic, Polar | 80.1 | < 0.1 |

Effect of Temperature on Solubility in Selected Solvents

| Solvent | Solubility at 5 °C (mg/mL) | Solubility at 25 °C (mg/mL) | Solubility at 40 °C (mg/mL) |

| Toluene | 8 | 15 | 28 |

| Ethyl Acetate | 110 | 180 | 290 |

| Isopropanol | 55 | 95 | 150 |

Interpretation of Results

The illustrative data shows that the solubility of 1-Chloromethanesulfonyl-2-methyl-propane is highest in polar aprotic solvents like Dichloromethane and Acetone. This is consistent with the molecule's structure, which has a significant dipole moment from the sulfonyl chloride group but lacks hydrogen bond donor capabilities.

-

Low Solubility in Non-polar Solvents: The low solubility in heptane indicates that the polar interactions of the sulfonyl group dominate, preventing effective solvation by non-polar molecules.

-

Moderate Solubility in Protic Solvents: Solubility in alcohols like methanol and isopropanol is lower than in acetone. This can be attributed to the high cohesive energy of the alcohols due to their strong hydrogen-bonding networks. The solute must disrupt these networks to dissolve, which is energetically unfavorable.

-

Temperature Dependence: As expected for most solid solutes, solubility increases with temperature. This endothermic dissolution process is critical knowledge for designing crystallization procedures, where cooling a saturated solution is a common method for inducing precipitation.

Visualizing Solvent-Solute Relationships

Caption: Conceptual Map of Solute-Solvent Interactions.

Practical Applications & Safety

Solvent Selection for Synthesis and Purification

Based on the data, a polar aprotic solvent like Ethyl Acetate or Acetone would be an excellent choice for a reaction medium. For purification by crystallization, a suitable anti-solvent would be a non-polar one like heptane. A common procedure would be to dissolve the crude product in a minimal amount of hot acetone and then slowly add heptane until turbidity is observed, followed by cooling to induce crystallization.

Safety and Handling Precautions

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[19]

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[19][20][21]

-

Moisture Sensitivity: The compound will react with water, including atmospheric moisture, to produce corrosive hydrochloric acid.[19] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[22]

-

Incompatibilities: Avoid contact with strong bases, oxidizing agents, and alcohols (unless intended for reaction).[22]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and dispose of as hazardous waste. Do not use water for cleanup.

Conclusion

This guide has outlined a comprehensive, scientifically rigorous approach to determining and interpreting the solubility profile of 1-Chloromethanesulfonyl-2-methyl-propane. By combining theoretical principles with a robust, self-validating experimental protocol like the isothermal shake-flask method, researchers can generate the high-quality data necessary for informed decision-making in chemical process development, purification, and formulation. The illustrative data provided serves as a practical example of how to correlate solubility with solvent properties, enabling predictive power and efficient process optimization.

References

-

B.K. Matuszewski, M.L. Constanzer, C.M. Woolf, Quantitation of combinatorial libraries of small organic molecules by normal-phase HPLC with evaporative light-scattering detection, PubMed, [Link]

-

FILAB, Solubility testing in accordance with the OECD 105, [Link]

-

Situ Biosciences, OECD 105 - Water Solubility, [Link]

-

OECD, Test No. 105: Water Solubility (1995), [Link]

-

OECD, Test No. 105: Water Solubility, [Link]

-

Analytice, OECD 105 - Water Solubility Test at 20°C, [Link]

-

Macsen Labs, What are the safety precautions when handling Benzene Sulfonyl Chloride?, [Link]

-

ResearchGate, Hansen solubility parameters (HSP), [Link]

-

Wikipedia, Hansen solubility parameter, [Link]

-

Hansen Solubility, Hansen Solubility Parameters, [Link]

-

BioResources, Applications of the Hansen solubility parameter for cellulose, [Link]

-

Biointerface Research in Applied Chemistry, Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review, [Link]

-

MDPI, Hansen Solubility Parameters Applied to the Extraction of Phytochemicals, [Link]

-

National Center for Biotechnology Information, Determination of aqueous solubility by heating and equilibration: A technical note, [Link]

-

Dissolution Technologies, Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter, [Link]

-

ResearchGate, Can anyone tell me how to perform equilibrium solubility studies step by step practically?, [Link]

-

Wikipedia, High-performance liquid chromatography, [Link]

-

World Health Organization, Annex 4: Guidance on equilibrium solubility experiments for BCS classification, [Link]

-

New Jersey Department of Health, Benzene Sulfonyl Chloride Hazard Summary, [Link]

-

S D Fine-Chem Limited, Sulphuryl Chloride MSDS, [Link]

-

LCGC International, HPLC Analysis of Very Polar Compounds in Bioanalysis, [Link]

-

Semantic Scholar, HPLC of small molecules : a practical approach, [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Applications of the Hansen solubility parameter for cellulose :: BioResources [bioresources.cnr.ncsu.edu]

- 5. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. filab.fr [filab.fr]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. who.int [who.int]

- 15. Quantitation of combinatorial libraries of small organic molecules by normal-phase HPLC with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 21. fishersci.co.uk [fishersci.co.uk]

- 22. nj.gov [nj.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Chloromethanesulfonyl-2-methyl-propane

Abstract: The thermodynamic stability of novel chemical entities is a cornerstone of safe and effective drug development. Uncharacterized thermal properties can pose significant risks, including exothermic decomposition, leading to handling hazards and compromised shelf-life. This guide outlines a comprehensive, multi-pillar strategy for evaluating the thermodynamic stability of a novel compound, using the illustrative case of 1-Chloromethanesulfonyl-2-methyl-propane. We present a systematic approach that integrates in silico computational predictions with robust experimental thermal analysis techniques. Detailed, field-proven protocols for Density Functional Theory (DFT) calculations, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are provided. The causality behind experimental choices is explained to ensure methodological soundness. This guide is intended for researchers, scientists, and drug development professionals to establish a self-validating system for assessing the stability and safety profile of new molecular entities.

Introduction: The Criticality of Thermodynamic Stability Assessment

In pharmaceutical development, the journey from a candidate molecule to a viable drug product is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. A thermally unstable compound can undergo exothermic decomposition, presenting significant safety hazards during synthesis, purification, and storage. Furthermore, instability can lead to degradation, impacting the purity, efficacy, and shelf-life of the final active pharmaceutical ingredient (API).

This guide focuses on a systematic approach to characterizing the thermodynamic stability of 1-Chloromethanesulfonyl-2-methyl-propane , a novel compound containing several functional groups that warrant careful evaluation:

-

Alkanesulfonyl Chloride (-SO₂Cl): This group is known for its reactivity and potential for thermal decomposition, often yielding alkyl chlorides and sulfur dioxide.[1] Sulfonyl chlorides are also highly sensitive to moisture, reacting to produce corrosive acids.[2]

-

α-Chloroalkane (-CH₂Cl): The presence of a chlorine atom on the carbon adjacent to the sulfonyl group can influence the molecule's electronic properties and overall stability. Chloromethyl groups themselves can be thermally labile.[3][4]

-

Isobutyl Group (-CH₂CH(CH₃)₂): This bulky alkyl group introduces steric hindrance around the reactive sulfonyl chloride center, which can affect its kinetic stability and reaction pathways.[5][6]

Given these structural alerts, a proactive and rigorous assessment of thermodynamic stability is not merely a regulatory requirement but a fundamental aspect of responsible research and development. The following sections detail a logical, two-pronged approach, beginning with computational prediction and culminating in experimental verification.

Theoretical & Computational Stability Assessment

Before synthesizing or handling a novel compound, in silico methods provide a crucial first look at its potential stability. These computational approaches are cost-effective, rapid, and can guide subsequent experimental design by identifying the most probable areas of molecular instability.

Causality in Computational Method Selection

The primary goal of the computational assessment is to determine the weakest bonds within the molecule, as these are the most likely to break upon thermal stress. Bond Dissociation Energy (BDE) is the key parameter for this evaluation. Density Functional Theory (DFT) has emerged as a powerful and accurate method for calculating BDEs in organic molecules.[7][8] Specifically, functionals like M06-2X have demonstrated high accuracy for such calculations, often approaching the precision of experimental measurements.[7][8]

By calculating the BDE for the C-S, S-Cl, and C-Cl bonds in 1-Chloromethanesulfonyl-2-methyl-propane, we can hypothesize the initial fragmentation pathway during thermal decomposition. A lower BDE indicates a weaker bond, suggesting it will be the first to cleave.

Protocol: BDE Calculation via Density Functional Theory (DFT)

This protocol outlines a standard workflow for calculating BDEs.

Objective: To determine the Bond Dissociation Energies for the C-S, S-Cl, and C-Cl bonds.

Methodology:

-

Software: All calculations are performed using a standard quantum chemistry package such as Gaussian.[7]

-

Geometry Optimization: The initial 3D structure of 1-Chloromethanesulfonyl-2-methyl-propane is optimized.

-

Method: B3LYP functional.

-

Basis Set: 6-31G(d).

-

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Radical Generation: Create structures for the radicals resulting from the homolytic cleavage of each target bond (e.g., isobutylchloromethyl radical and sulfonyl chloride radical for C-S bond cleavage).

-

Radical Optimization & Frequency Calculation: Perform geometry optimization and frequency calculations for each generated radical species using the same method and basis set as the parent molecule.

-

Single-Point Energy Calculation: Perform higher-accuracy single-point energy calculations on all optimized structures (parent molecule and all radicals).

-

BDE Calculation: The BDE at 298 K is calculated using the following equation:

-

BDE = H(Radical 1) + H(Radical 2) - H(Parent Molecule)

-

Where H is the sum of the single-point electronic energy and the ZPVE-corrected thermal enthalpy.

-

Visualization: Computational Workflow

Caption: Workflow for calculating Bond Dissociation Energy (BDE) using DFT.

Experimental Evaluation of Thermal Stability

While computational methods are predictive, experimental analysis is required for definitive characterization. A combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive picture of a material's thermal behavior.[9]

Rationale for a Multi-Technique Approach

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[10] It is the primary technique for detecting exothermic events (like decomposition) and determining the onset temperature and energy released. This is critical for safety and hazard assessment.[11]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[12] It quantifies mass loss associated with decomposition, helping to identify the temperature ranges where degradation occurs and the amount of volatile products released.[9][13]

Using DSC and TGA in tandem allows for a self-validating system. An exotherm observed in DSC should correspond to a mass loss event in the TGA curve for a decomposition reaction.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of any thermal events, particularly exothermic decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of 1-Chloromethanesulfonyl-2-methyl-propane into a hermetically sealed aluminum pan.

-

Causality: A hermetically sealed pan is crucial to contain any volatile decomposition products and prevent their evaporation, which would interfere with the heat flow measurement. It also ensures the pressure builds during decomposition, simulating a worst-case scenario.

-

-

Reference: Use an identical, empty, hermetically sealed pan as the reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, purge rate of 50 mL/min.

-

Causality: An inert nitrogen atmosphere prevents oxidative decomposition, ensuring that the observed thermal events are intrinsic to the molecule itself.

-

Temperature Program: Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min.

-

Causality: A 10 °C/min heating rate is a standard condition that balances resolution and experimental time. Faster rates can shift the onset temperature higher, while slower rates may not be sensitive enough to detect subtle events.

-

-

Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic peaks. Integrate the peak area to calculate the enthalpy of decomposition (ΔH_decomp) in J/g.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss begins and to quantify the mass lost during decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Chloromethanesulfonyl-2-methyl-propane into an open ceramic or platinum pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, purge rate of 50 mL/min.

-

Causality: An inert atmosphere is used to correlate the results directly with the DSC experiment, isolating the thermal decomposition from oxidation.

-

Temperature Program: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min.

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve). Determine the onset temperature of mass loss (T_onset) and the temperature of the maximum rate of mass loss from the DTG peak.

Data Presentation and Interpretation

Quantitative data from these analyses should be summarized for clarity. The following table presents hypothetical, yet realistic, data for our compound of interest.

| Parameter | Method | Value | Interpretation |

| Decomposition Onset (T_onset) | DSC | 145.2 °C | The temperature at which the exothermic decomposition begins. |

| Decomposition Peak (T_peak) | DSC | 158.9 °C | The temperature of the maximum rate of heat release. |

| Enthalpy of Decomposition (ΔH_decomp) | DSC | -450 J/g | A significant energy release, indicating a potential thermal hazard. |

| Onset of Mass Loss | TGA | 146.5 °C | Correlates well with the DSC onset, confirming decomposition. |

| Mass Loss at 200 °C | TGA | 65% | Significant mass loss, indicating the formation of volatile byproducts. |

Visualization: Experimental Workflow

Caption: Integrated workflow for DSC and TGA thermal hazard assessment.

Hazard Assessment and Safe Handling

The data obtained from computational and experimental analyses are used to classify the thermal hazard and establish safe handling procedures.

Classification of Thermal Hazards

A substance is considered a "self-reactive substance" under the Globally Harmonized System (GHS) if it is thermally unstable and liable to undergo strongly exothermic decomposition even without oxygen.[14] Key criteria for this classification include the heat of decomposition and the Self-Accelerating Decomposition Temperature (SADT).

-

Heat of Decomposition: A value greater than 300 J/g is a strong indicator of self-reactive properties.[14] Our hypothetical value of 450 J/g would meet this criterion.

-

SADT: This is the lowest temperature at which self-accelerating decomposition in the transport packaging can occur. While not directly measured by DSC, the onset temperature provides a crucial starting point for more advanced testing (e.g., using Accelerating Rate Calorimetry) if the initial screening indicates a significant hazard.

Based on the DSC data, 1-Chloromethanesulfonyl-2-methyl-propane would likely be classified as a GHS self-reactive substance, requiring specific labeling and handling protocols.[15][16]

Safe Handling and Storage Recommendations

Given the reactivity of sulfonyl chlorides and the determined thermal instability, the following precautions are mandatory.[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, a face shield, and a chemical-resistant lab coat.[2][17]

-

Ventilation: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of corrosive vapors.[17]

-

Incompatibilities: Store away from water, moisture, strong bases, and oxidizing agents.[2][18] The compound will react exothermically with water to produce hydrochloric acid and sulfuric acid.[2]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[17] Temperature-controlled storage below room temperature may be necessary to prevent slow decomposition over time.

-

Spill Management: Have appropriate spill control materials (e.g., inert absorbent) and neutralization agents (e.g., sodium bicarbonate for acid neutralization) readily available.

Conclusion

The thermodynamic stability assessment of a novel compound like 1-Chloromethanesulfonyl-2-methyl-propane is a non-negotiable step in the research and development pipeline. This guide has detailed an integrated, authoritative approach that combines the predictive power of computational chemistry with the definitive results of experimental thermal analysis. By first using DFT to probe molecular weaknesses and then employing DSC and TGA to quantify thermal behavior, researchers can build a comprehensive safety and stability profile. This self-validating methodology ensures scientific integrity, provides a trustworthy basis for handling and process development, and ultimately safeguards both researchers and the integrity of the drug development program.

References

- Benchchem. Safe Handling and Quenching of Sulfonyl Chlorides.

- Bartel, C.J., et al. Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group.

- ERA Environmental.

- Kapil, V., et al. A complete description of thermodynamic stabilities of molecular crystals. PNAS.

- Blog. What are the safety precautions when handling Benzene Sulfonyl Chloride?.

- ResearchGate. Review of computational approaches to predict the thermodynamic stability of inorganic solids.

- SCHC-OSHA Alliance.

- PubChem.

- Utah State University. Explosion Hazards: Self Reactive Substances.

- Anonymous. Thermogravimetric Analysis.

- Wikipedia. Thermogravimetric analysis.

- Davies, A.G., and Feld, R. The Decomposition of Optically Active 2-Octanesulfonyl Chloride. Journal of the American Chemical Society.

- OSTI.GOV. Review of computational approaches to predict the thermodynamic stability of inorganic solids.

- ResearchGate.

- Pap, J.S., et al. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science.

- ChemSafetyPro.COM.

- Scientific.Net.

- ACS Publications. Predicting Thermodynamic Stability at Protein G Sites with Deleterious Mutations Using λ-Dynamics with Competitive Screening. The Journal of Physical Chemistry Letters.

- Benchchem. Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.

- Santa Cruz Biotechnology. Sulfuryl chloride.

- Torontech.

- Publications.

- D'Souza, M.J., and Kevill, D.N. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry.

- ChemRxiv.

- Chemistry LibreTexts. Thermogravimetric analysis (TGA).

- King, J.F., and Lee, T. M.-L. Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Journal of the American Chemical Society.

- Refubium. Applications of Density Functional Theory to Theoretical Organic Chemistry.

- NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.

- ResearchGate. Thermal stability and high glass transition temperature of 4-chloromethyl styrene polymers bearing carbazolyl moieties.

- ACS Publications. Density Functional Theory Based Model Calculations for Accurate Bond Dissociation Enthalpies. 3. A Single Approach for X−H, X−X, and X−Y (X, Y = C, N, O, S, Halogen) Bonds. The Journal of Physical Chemistry A.

- Sdfine. sulphuryl chloride.

- Eltra. Thermogravimetric Analysis (TGA)

- Sciforum. STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES.

- PubMed. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides.

- PMC. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.

- Benchchem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.

- Organic Syntheses Procedure. methanesulfinyl chloride.

- Nasirtabrizi, M.H., et al. Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry.

- Jordi Labs. Differential Scanning Calorimetry (DSC Analysis)

- Wikipedia. Differential scanning calorimetry.

- Journal of the Chemical Society, Perkin Transactions 2. Unusual steric effects in sulfonyl transfer reactions.

- RSC Publishing. Thermal rearrangement of (chloromethyl)silanes.

- California Air Resources Board. Background Material: Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant.

- NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA).

- Bayat, P., et al. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Thermal Analysis and Calorimetry.

- PMC.

- Malvern Panalytical. Differential Scanning Calorimetry (DSC).

- Robertson, R.E., and Laughton, B.D. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Thermal Property of Linear Chloromethylated Polystyrene | Scientific.Net [scientific.net]

- 4. Thermal rearrangement of (chloromethyl)silanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Unusual steric effects in sulfonyl transfer reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. docs.nrel.gov [docs.nrel.gov]

- 9. torontech.com [torontech.com]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. quercus.be [quercus.be]

- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 13. etamu.edu [etamu.edu]

- 14. schc.org [schc.org]

- 15. era-environmental.com [era-environmental.com]

- 16. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 18. nj.gov [nj.gov]

Introduction: The Chloromethyl Sulfone Moiety as a Versatile Tool in Chemical Science

An In-depth Technical Guide to the Chemistry and Application of Chloromethyl Sulfone Derivatives

Chloromethyl sulfone derivatives represent a class of organosulfur compounds characterized by a sulfonyl group (–SO₂–) flanked by a chloromethyl group (–CH₂Cl). This unique structural arrangement imparts a dual reactivity profile that has made these compounds indispensable reagents and valuable pharmacophores in modern chemical research. The potent electron-withdrawing nature of the sulfonyl group acidifies the α-protons, facilitating carbanion formation, while the chlorine atom serves as a competent leaving group in nucleophilic substitution reactions. This confluence of properties has established chloromethyl sulfones as versatile building blocks in organic synthesis and as key structural motifs in the design of biologically active agents.

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, exploring the synthesis, reactivity, and application of chloromethyl sulfone derivatives. We will delve into the causality behind synthetic choices, detail key reaction mechanisms, and highlight their proven utility in medicinal chemistry, agrochemicals, and materials science.

Part 1: Synthesis of Chloromethyl Sulfone Derivatives

The preparation of chloromethyl sulfones can be approached from several strategic starting points, primarily involving the formation of the C-S bond followed by chlorination, or the construction of the sulfone from a pre-chlorinated precursor. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the R-group.

From Sulfonyl Chlorides

A direct and efficient route involves the conversion of aryl or heteroaryl sulfonyl chlorides into their corresponding chloromethyl sulfones. This transformation can be achieved in a simplified one-pot procedure, which is highly advantageous for its operational simplicity and reduced purification steps.[1]

The process begins with the reduction of the sulfonyl chloride to a sulfinate salt, which is then alkylated in situ with a chlorinating agent. This method avoids the isolation of the often unstable sulfinate intermediate.

Experimental Protocol: One-Pot Synthesis from a Sulfonyl Chloride [1]

-

Reduction: A solution of the desired sulfonyl chloride in a suitable solvent (e.g., ethanol/water) is treated with a reducing agent like sodium sulfite (Na₂SO₃). The reaction is typically stirred at room temperature until the sulfonyl chloride is consumed, forming the sodium sulfinate salt.

-

Alkylation: Without isolating the sulfinate, the reaction mixture is treated with a chloro-alkylating agent, such as chloroacetyl chloride or a related species, often in the presence of a base (e.g., sodium bicarbonate) to neutralize the generated acid.

-

Workup: After the reaction is complete, the product is extracted into an organic solvent, washed, dried, and purified, typically by recrystallization or column chromatography.

Causality: This one-pot approach is favored for its efficiency. By generating and consuming the sulfinate salt in the same reaction vessel, it minimizes handling losses and decomposition of the intermediate, often leading to higher overall yields compared to a stepwise process.

From Thiophenols and Sulfides

An alternative strategy begins with thiophenols or sulfides. This multi-step process involves S-alkylation or S-chloromethylation followed by oxidation to the sulfone.

-

From Thiophenols: A thiophenol can be reacted with sodium chloroacetate to form a thioacetic acid derivative. Subsequent oxidative halogenation yields the target trihalomethyl sulfone, which can be selectively reduced if necessary.[2] For instance, 4-chlorothiophenol can be converted to 4-chlorophenyl tribromomethyl sulfone through this route.[2]

-

From Sulfides: Readily available sulfides can be halogenated at the α-position using reagents like N-chlorosuccinimide (NCS).[3] The resulting α-chloro sulfide is then oxidized to the corresponding chloromethyl sulfone using an oxidant such as meta-chloroperbenzoic acid (m-CPBA).[3][4] The oxidation is highly selective for the sulfur atom, leaving common functional groups like alkenes and alcohols intact.[3]

Caption: Key synthetic pathways to chloromethyl sulfone derivatives.

Part 2: Key Reactions and Mechanistic Insights

The synthetic utility of chloromethyl sulfones stems from their predictable and powerful transformations. The following reactions are cornerstones of their application in organic synthesis.

The Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction is a powerful method for converting α-halo sulfones into alkenes through the extrusion of sulfur dioxide (SO₂).[3][5] This reaction is of wide synthetic value due to its ability to form carbon-carbon double bonds at a defined location, often under mild basic conditions, without the risk of isomerization.[6][7]

Mechanism:

-

Deprotonation: A base abstracts the acidic proton α' to both the sulfonyl group and the halogen, forming a carbanion.[3]

-

Intramolecular Substitution: The carbanion displaces the adjacent chloride ion in an intramolecular Sₙ2 reaction, forming a strained three-membered episulfone (thiirane dioxide) intermediate.[7]

-

Cheletropic Extrusion: The episulfone intermediate is thermally unstable and spontaneously decomposes, extruding sulfur dioxide in a concerted, non-linear cheletropic elimination to yield the final alkene product.[7]

The stereochemical outcome can be influenced by the choice of base; weaker bases often favor the Z-alkene, while stronger bases tend to produce the E-alkene.[6][7]

Caption: Mechanism of the Ramberg-Bäcklund Reaction.

Experimental Protocol: Ramberg-Bäcklund Reaction of Benzyl Chloromethyl Sulfone [6]

-

Setup: To a solution of benzyl chloromethyl sulfone (1.0 eq) in a biphasic solvent system like dichloromethane (CH₂Cl₂) and 10% aqueous sodium hydroxide (NaOH), add a phase-transfer catalyst (e.g., Aliquat 336, 0.1 eq).

-

Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the starting material is consumed (typically 1-2 hours), separate the organic phase. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄).

-

Purification: After removing the solvent under reduced pressure, the resulting alkene (stilbene in this case) can be purified by column chromatography or recrystallization.

Vicarious Nucleophilic Substitution (VNS) of Hydrogen

Chloromethyl sulfones are key reagents in the Vicarious Nucleophilic Substitution (VNS) of hydrogen, a powerful method for C-C bond formation on electron-deficient aromatic rings.[8] The carbanion of chloromethyl phenyl sulfone, for example, can add to nitroarenes to form σH adducts.[8]

Mechanism:

-

Carbanion Formation: A strong base deprotonates the chloromethyl sulfone to generate the α-chlorocarbanion.

-

Nucleophilic Addition: The carbanion adds to an electron-deficient arene (e.g., nitrobenzene) at a position ortho or para to the electron-withdrawing group, forming a short-lived σ-adduct.[8]

-

β-Elimination: The base induces a β-elimination of HCl from the adduct. This step is facile because the departing proton is activated by the adjacent nitro group and the departing chloride is a good leaving group. This step re-aromatizes the ring.[8]

-

Protonation: The resulting anionic product is protonated during workup to yield the final substituted product.[8][9]

This reaction is highly valuable as it effectively substitutes a hydrogen atom, which is typically unreactive, with a new carbon-based functional group.[8]

Caption: Logical workflow of the VNS reaction.

Part 3: Applications in Drug Development and Agrochemicals

The unique chemical properties of chloromethyl sulfones and their derivatives have positioned them as crucial scaffolds in the development of pharmaceuticals and pesticides.[2][10]

Enzyme Inhibition

The sulfone group is a key pharmacophore found in numerous FDA-approved drugs.[10] It is metabolically stable and acts as a strong hydrogen bond acceptor, improving solubility and target engagement.[10] When combined with a chloromethyl group, the resulting derivatives can act as potent enzyme inhibitors.

-

Covalent Inhibition: The chloromethyl group can function as an electrophilic "warhead." In particular, chloromethyl ketones are known to be potent inhibitors of sulfhydryl groups on proteins, such as the cysteine residues found in the active sites of many enzymes.[11] This suggests that chloromethyl sulfones can act as irreversible or covalent reversible inhibitors for cysteine proteases, a class of enzymes implicated in diseases ranging from parasitic infections to cancer.[12]

-

Non-covalent Inhibition: Many sulfone-containing drugs act as non-covalent, competitive inhibitors. The sulfone moiety can form critical hydrogen bonds within an enzyme's active site. Bis-sulfone derivatives have shown potent inhibitory activity against metabolic enzymes like carbonic anhydrase (implicated in glaucoma) and cholinesterases (targets for Alzheimer's disease therapy).[13]

| Enzyme Target | Inhibitor Class | Mechanism/Rationale | Therapeutic Area | Reference |

| Cysteine Proteases | Vinyl/Halo Sulfones | Covalent modification of active site Cys | Parasitic diseases, Cancer | [12] |

| Caspases | Vinyl Sulfones | Covalent Michael addition to active site Cys | Neurodegenerative diseases | [14] |

| Carbonic Anhydrase | Bis-sulfones | H-bonding with active site Zn²⁺ cofactor | Glaucoma, Epilepsy | [13] |

| Cholinesterases | Bis-sulfones | Active site binding | Alzheimer's Disease | [13] |

Pesticidal Activity

Aromatic compounds featuring a halomethylsulfonyl group have been reported to exhibit significant biological activity as pesticides.[2]

-

Herbicides and Fungicides: Derivatives of 2-nitroaniline containing a tribromomethylsulfonyl group have shown promise as herbicides and fungicides.[2] The strong electron-withdrawing nature of the sulfone group is crucial for this activity.

-

Insecticides: Novel sulfone derivatives containing a[2][8][15]triazolo[4,3-a]pyridine moiety have demonstrated good insecticidal activity against pests like Plutella xylostella and Helicoverpa armigera.[16][17] Recent studies have also identified sulfone compounds with larvicidal activity exceeding that of commercial standards.[18]

The development of these compounds is driven by the need for new agrochemicals to combat growing resistance to traditional insecticides and herbicides.[18]

Conclusion and Future Outlook

Chloromethyl sulfone derivatives are far more than chemical curiosities; they are enabling tools for synthetic chemists and molecular designers. Their predictable synthesis and versatile reactivity, highlighted by cornerstone transformations like the Ramberg-Bäcklund reaction and Vicarious Nucleophilic Substitution, provide robust pathways to complex molecular architectures. In the realms of drug discovery and agrochemicals, the sulfone moiety continues to prove its worth as a metabolically robust and potent pharmacophore. The ability of the chloromethyl group to act as a reactive handle for covalent inhibition opens exciting avenues for designing next-generation targeted therapeutics. Future research will undoubtedly focus on developing more stereoselective transformations, exploring new applications in materials science, and further leveraging this powerful chemical motif to address pressing challenges in human health and food security.

References

-

Rachoń, J., et al. (2012). Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity. Beilstein Journal of Organic Chemistry, 8, 239-246. Available at: [Link]

-

Organic Reactions. (2015, January 6). The Ramberg-Bäcklund Reaction. Retrieved February 15, 2026, from [Link]

-

Mąkosza, M. (2023). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. Molecules, 28(23), 7957. Available at: [Link]

-

ResearchGate. (n.d.). Ramberg-Bäcklund reaction. Retrieved February 15, 2026, from [Link]

-

Spitz, C., et al. (2024). Synthesis of chloromethylaryl sulfones. Heterocyclic Communications. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ramberg-Bäcklund Reaction. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Ramberg–Bäcklund reaction. Retrieved February 15, 2026, from [Link]

-

Paquette, L. A., & Wittenbrook, L. S. (1968). Halo sulfones. IX. Directive effects in the chlorination of benzyl chloromethyl sulfides. The Journal of Organic Chemistry, 33(5), 1978-1981. Available at: [Link]

-

Xu, F. Z., et al. (2017). Synthesis and biological activity of novel sulfone derivatives containing a[2][8][15]triazolo[4,3-a]pyridine moiety. Figshare. Available at: [Link]

- Google Patents. (n.d.). US4649209A - Process for preparing methyl chlorosulfates.

-

SynArchive. (n.d.). Ramberg-Bäcklund Reaction. Retrieved February 15, 2026, from [Link]

-

Kimura, T., & Satoh, T. (2017). Consecutive reaction of 1-chlorovinyl p-tolyl sulfoxides with [chloro(p-tolylsulfinyl)methyl]lithium leading to the formation of multi-functionalized methylenecyclopropanes. Tokyo University of Science. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Novel Sulfone Derivatives Containing a[2][8][15]Triazolo[4,3-a]pyridine Moiety. Retrieved February 15, 2026, from [Link]

-

Voetman, A. A., et al. (1987). Inhibition of neutrophil sulfhydryl groups by choloromethyl ketones. A mechanism for their inhibition of superoxide production. Journal of Biological Chemistry, 262(28), 13575-13579. Available at: [Link]

-

Bhaumik, K., et al. (2001). Chemistry of trichlorofluoromethane: synthesis of chlorofluoromethyl phenyl sulfone and fluoromethyl phenyl sulfone and some of their reactions. The Journal of Organic Chemistry, 66(3), 643-647. Available at: [Link]

- Google Patents. (n.d.). EP1448517B1 - Method of preparing 4-chloro-3-methyl-2-butenylphenyl sulfide, di(4-chloro-3-methyl-2-butenyl)sulfide and di(4-chloro-3-methyl-2-butenyl)sulfone for synthesis of natural carotenoid products.

-

ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. Retrieved February 15, 2026, from [Link]

-

Zhang, L., et al. (2022). Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling. CCS Chemistry. Available at: [Link]

-

Pramanik, A., & Mondal, S. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis, 17(5), 346-377. Available at: [Link]

-

Lookchem. (n.d.). Cas 4209-24-9, Chloromethyl p-tolyl ketone. Retrieved February 15, 2026, from [Link]

-

Tokyo University of Science. (2017, September 6). Consecutive reaction of 1-chlorovinyl p-tolyl sulfoxides with [chloro(p-tolylsulfinyl)methyl]lithium leading to the formation of multi-functionalized methylenecyclopropanes. Retrieved February 15, 2026, from [Link]

-

Schirmeister, T., et al. (2021). Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies. Journal of Medicinal Chemistry, 64(16), 12322-12358. Available at: [Link]

-

B G, P., et al. (2019). Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Journal of Biochemical and Molecular Toxicology, 33(11), e22401. Available at: [Link]

-

Wang, C., et al. (2025). Design, Synthesis, and Insecticidal Activities of Novel Sulfone Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Ahmad, S., et al. (2016). Sulfones: An important class of organic compounds with diverse biological activities. Rasayan Journal of Chemistry, 9(2), 269-278. Available at: [Link]

-

Antane, S., et al. (2011). Chloromethyl Sulfones from Sulfonyl Chlorides via a One-Pot Procedure. Synthetic Communications, 34(13), 2453-2459. Available at: [Link]

-

Alvarez, C. M., et al. (2010). Synthesis and evaluation of vinyl sulfones as caspase-3 inhibitors. A structure-activity study. Bioorganic & Medicinal Chemistry Letters, 20(10), 3149-3152. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. BJOC - Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity [beilstein-journals.org]

- 3. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. synarchive.com [synarchive.com]

- 6. chemistry-chemists.com [chemistry-chemists.com]

- 7. Ramberg-Bäcklund Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. namiki-s.co.jp [namiki-s.co.jp]

- 11. Inhibition of neutrophil sulfhydryl groups by choloromethyl ketones. A mechanism for their inhibition of superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. daneshyari.com [daneshyari.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tandf.figshare.com [tandf.figshare.com]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis, and Insecticidal Activities of Novel Sulfone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 1-Chloromethanesulfonyl-2-methyl-propane

Executive Summary

1-Chloromethanesulfonyl-2-methyl-propane (commonly referred to as Chloromethyl Isobutyl Sulfone ) represents a specialized class of

This technical guide provides a comprehensive physicochemical profile, validated synthetic methodologies, and a mechanistic analysis of its reactivity, tailored for researchers in medicinal chemistry and drug development.

Physicochemical Profiling

The following data establishes the core identity of the molecule. Where experimental values for this specific homolog are absent, predictive models based on structural homologs (e.g., chloromethyl ethyl sulfone) are utilized.

Table 1: Molecular Identity & Properties

| Property | Value | Notes |

| IUPAC Name | 1-(Chloromethanesulfonyl)-2-methylpropane | Systematic nomenclature |

| Common Name | Chloromethyl Isobutyl Sulfone | Preferred in synthetic literature |

| CAS Number | Not widely listed; Analog: 78429-87-5 (Isomer) | Treat as a custom synthesis target |

| Molecular Formula | C₅H₁₁ClO₂S | Validated |

| Molecular Weight | 170.66 g/mol | Monoisotopic Mass: 170.0168 |

| Physical State | Liquid or Low-Melting Solid | Predicted MP < 35°C based on homologs |

| Boiling Point | ~110-115°C at 10 mmHg | Predicted |

| LogP | ~1.2 - 1.5 | Moderate lipophilicity |

| Solubility | DCM, THF, Ethyl Acetate, DMSO | Poor water solubility |

Structural Analysis

The molecule consists of three distinct functional domains:

-

Isobutyl Group (

): Provides steric bulk and lipophilicity, directing the molecule to hydrophobic pockets (e.g., S2/S3 subsites in proteases). -

Sulfonyl Bridge (

): A strong electron-withdrawing group (EWG) that activates the adjacent methylene protons and enhances the electrophilicity of the chloromethyl group. -

Chloromethyl Group (

): The reactive center. The chlorine atom serves as a leaving group in nucleophilic substitution reactions (

Synthetic Methodology

The most robust synthesis of

Route A: Oxidative Chlorination (Recommended)

Step 1: Synthesis of Chloromethyl Isobutyl Sulfide

Reagents: Isobutyl mercaptan (2-methyl-1-propanethiol), Paraformaldehyde, Hydrogen Chloride (gas or conc. aq).

Protocol:

-

Cool a mixture of isobutyl mercaptan (1.0 eq) and paraformaldehyde (1.0 eq) to 0°C.

-

Bubble dry HCl gas through the mixture until saturation is achieved (approx. 2-3 hours).

-

Mechanism: The thiol attacks the activated formaldehyde to form a hemithioacetal, which is rapidly converted to the

-chlorosulfide by HCl. -

Workup: Separate the organic layer, dry over

, and distill under reduced pressure.-

Note:

-Chlorosulfides are hydrolytically unstable; handle under inert atmosphere.

-

Step 2: Oxidation to Sulfone

Reagents:

Protocol:

-

Dissolve the crude chloromethyl isobutyl sulfide in dichloromethane (DCM).

-

Slowly add mCPBA (2.2 eq) at 0°C to control the exotherm.

-

Stir at room temperature for 12 hours.

-

Workup: Quench with aqueous

(to destroy excess peroxide), wash with -

Purification: Recrystallize from hexanes/ethyl acetate or purify via silica gel chromatography.

Visualization: Synthetic Pathway

Figure 1: Two-step synthesis via chloromethylation and oxidation.

Reactivity & Applications in Drug Design

Cysteine Protease Inhibition (The "Warhead" Mechanism)

-Chloromethyl sulfones act as irreversible inhibitors of cysteine proteases (e.g., Cathepsin K, Papain). The mechanism relies on the specific geometry of the enzyme active site.Mechanism:

-

Recognition: The isobutyl group binds to the hydrophobic S2 pocket of the enzyme.

-

Alkylation: The active site thiolate (

) attacks the methylene carbon of the chloromethyl group. -

Displacement: Chloride is displaced (